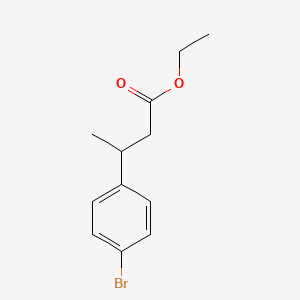

ethyl (3S)-3-(4-bromophenyl)butanoate

Description

BenchChem offers high-quality ethyl (3S)-3-(4-bromophenyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (3S)-3-(4-bromophenyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(4-bromophenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBWKXUHZGWKFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical Properties & Characterization of Ethyl (3S)-3-(4-bromophenyl)butanoate

[1]

Executive Summary

Ethyl (3S)-3-(4-bromophenyl)butanoate (CAS: 1095276-68-8 ) is a chiral ester intermediate primarily utilized in the asymmetric synthesis of pharmaceutical compounds, including GPR40 agonists (e.g., fasiglifam analogs) and GABA derivatives. Its value lies in the (S)-configuration at the

Chemical Identity & Structural Characterization[1][2][3][4]

| Attribute | Detail |

| IUPAC Name | Ethyl (3S)-3-(4-bromophenyl)butanoate |

| Common Name | (S)-Ethyl |

| CAS Registry Number | 1095276-68-8 (Specific (S)-enantiomer)105986-54-7 (Racemate, often misattributed) |

| Molecular Formula | C |

| Molecular Weight | 271.15 g/mol |

| SMILES | CCOC(=O)CC1=CC=C(Br)C=C1 |

| Stereochemistry | (3S) |

Structural Visualization

The following diagram illustrates the stereochemical configuration and key functional groups.

Caption: Structural decomposition highlighting the reactive ester, the stereogenic center, and the bromophenyl handle.

Physical Properties Matrix

The following data aggregates experimental observations and high-confidence predicted values. Note that the ester is typically isolated as an oil, while its hydrolysis product (the acid) is a solid.

| Property | Value | Condition/Note |

| Physical State | Liquid / Oil | Typically isolated as a colorless to pale yellow oil. |

| Boiling Point | 314.9 ± 17.0 °C | Predicted at 760 mmHg. Decomposition may occur before BP. |

| Density | 1.299 ± 0.06 g/cm³ | Predicted at 20 °C. Denser than water due to Br atom. |

| Refractive Index | ~ | Estimated based on similar aryl esters. |

| Solubility | Soluble in organic solvents | MeOH, EtOH, EtOAc, CH |

| Water Solubility | Insoluble | Hydrophobic lipophilic ester. |

| Flash Point | > 110 °C | Predicted. |

| Optical Rotation | Typically dextrorotatory (+) in CHCl |

Critical Note on Stereochemistry: The absolute configuration is often assigned by hydrolyzing the ester to (S)-3-(4-bromophenyl)butanoic acid , which is a solid with a well-defined melting point and rotation (typically compared to (S)-3-phenylbutanoic acid,

in benzene).

Spectroscopic Signature

Reliable identification requires a combination of NMR and Mass Spectrometry.

Proton NMR ( H NMR, 400 MHz, CDCl )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.43 | d ( | 2H | Ar-H (ortho to Br) |

| 7.10 | d ( | 2H | Ar-H (meta to Br) |

| 4.08 | q ( | 2H | -O-CH |

| 3.25 | m | 1H | Ar-CH (CH |

| 2.60 | dd | 1H | -CH |

| 2.52 | dd | 1H | -CH |

| 1.28 | d ( | 3H | Ar-CH(CH |

| 1.18 | t ( | 3H | -O-CH |

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ or EI

-

Molecular Ion:

(characteristic 1:1 isotopic pattern of Bromine). -

Fragment Ions: Loss of ethoxy group (

) is common.

Synthesis & Purification Workflow

The industry-standard method for synthesizing this compound with high enantiopurity (>95% ee) is the Rhodium-Catalyzed Asymmetric Conjugate Addition (ACA) .

Reaction Pathway[4]

-

Precursors: 4-Bromophenylboronic acid + Ethyl crotonate.

-

Catalyst: [Rh(acac)(C

H -

Chiral Ligand: (S)-BINAP or similar chiral bisphosphine.

-

Conditions: 100 °C, Dioxane/H

O (10:1), 3-12 hours.

Caption: Workflow for the asymmetric synthesis of ethyl (3S)-3-(4-bromophenyl)butanoate.

Purification[10]

-

Method: Flash Column Chromatography on Silica Gel.

-

Eluent: Hexanes : Ethyl Acetate (typically 95:5 to 90:10).

-

TLC: R

Handling & Stability

-

Storage: Store at 2–8 °C (refrigerator). While esters are generally stable, the benzylic position and bromine substituent suggest protection from light is prudent.

-

Stability: Stable under normal laboratory conditions. Avoid strong acids or bases to prevent hydrolysis of the ester.

-

Safety:

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautions: Wear gloves and safety glasses. Handle in a fume hood.

-

References

-

Ruble, J. C., et al. (2018). "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid". Organic Syntheses, 95 , 328-344.[1] Link

-

Hayashi, T., et al. (2000).

-Unsaturated Esters Catalyzed by Rhodium(I)/(S)-binap". Journal of Organic Chemistry, 65 (19), 5951-5955. Link -

PubChem Compound Summary. (2025). "Ethyl 3-(4-bromophenyl)butanoate".[2][1][3] National Center for Biotechnology Information. Link

-

ChemicalBook. (2025). "Ethyl (S)-3-(4-bromophenyl)butanoate Properties". Link

A Technical Guide to the Spectroscopic Characterization of Ethyl (3S)-3-(4-bromophenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3S)-3-(4-bromophenyl)butanoate is a chiral ester of significant interest in organic synthesis and as a potential building block in the development of pharmaceutical agents. Its specific stereochemistry and the presence of a brominated aromatic ring make it a versatile intermediate. A thorough structural elucidation and confirmation of its identity are paramount for its use in any research or development pipeline. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

This document is structured to provide not only the spectral data but also the underlying principles and experimental considerations, reflecting the expertise required for robust analytical chemistry in a drug development context. While complete experimental spectra for this specific compound are not publicly available, this guide combines partial experimental data from the literature with well-established spectroscopic principles and data from analogous compounds to provide a comprehensive and predictive characterization.

Molecular Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅BrO₂ | [PubChem][1] |

| Molecular Weight | 271.15 g/mol | [PubChem][1] |

| Exact Mass | 270.0255 g/mol | [PubChem][1] |

| Chirality | (S)-enantiomer | [Organic Syntheses][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Principles and Experimental Causality

The choice of NMR experiments, solvent, and acquisition parameters is dictated by the need to unambiguously determine the structure of ethyl (3S)-3-(4-bromophenyl)butanoate. A standard characterization workflow involves acquiring both ¹H and ¹³C NMR spectra. The deuterated solvent, typically chloroform-d (CDCl₃), is chosen for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

Experimental Protocol: NMR Data Acquisition

The following protocol outlines the standard procedure for preparing an NMR sample of a small organic molecule like ethyl (3S)-3-(4-bromophenyl)butanoate.

Diagram: NMR Sample Preparation Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of ethyl (3S)-3-(4-bromophenyl)butanoate for ¹H NMR analysis, or around 50 mg for ¹³C NMR analysis, into a clean, dry vial.[3]

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard to the vial. Gently swirl the vial to ensure the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final height of the solution in the tube should be around 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then be set to lock onto the deuterium signal of the CDCl₃, and the magnetic field will be shimmed to ensure homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the proton-decoupled ¹³C NMR spectrum. Standard pulse programs are used for both experiments.

¹H NMR Spectral Data (Predicted and Experimental)

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.42 | d, J ≈ 8.5 Hz | 2H | H-c (Aromatic) |

| ~7.15 | d, J ≈ 8.5 Hz | 2H | H-b (Aromatic) |

| ~4.08 | q, J ≈ 7.1 Hz | 2H | H-f (OCH₂) |

| ~3.25 | sextet, J ≈ 7.0 Hz | 1H | H-d (CH) |

| ~2.55 | d, J ≈ 7.0 Hz | 2H | H-e (CH₂) |

| ~1.28 | d, J ≈ 7.0 Hz | 3H | H-a (CH₃) |

| ~1.18 | t, J ≈ 7.1 Hz | 3H | H-g (CH₃) |

Structure for NMR Assignments:

(Self-generated image for illustrative purposes)Interpretation:

-

Aromatic Region: The two doublets at approximately 7.42 and 7.15 ppm are characteristic of a para-substituted benzene ring. The protons ortho to the bromine atom (H-c) are deshielded relative to the protons meta to the bromine (H-b).

-

Ethyl Group: The quartet at ~4.08 ppm (H-f) and the triplet at ~1.18 ppm (H-g) are characteristic of an ethyl ester. The quartet arises from the methylene protons being coupled to the three methyl protons, and the triplet arises from the methyl protons being coupled to the two methylene protons. This is consistent with what has been reported in the literature for similar compounds.[2]

-

Butanoate Chain: The sextet at ~3.25 ppm corresponds to the methine proton (H-d), which is coupled to both the adjacent methyl group (H-a) and the methylene group (H-e). The doublet at ~2.55 ppm is from the methylene protons (H-e) adjacent to the chiral center, and they are coupled to the methine proton. The doublet at ~1.28 ppm is from the methyl group (H-a) attached to the chiral center, coupled to the methine proton.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their chemical environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~171.5 | C=O (Ester) |

| ~144.0 | C-b (Aromatic, C-Br) |

| ~131.5 | C-d (Aromatic) |

| ~128.5 | C-c (Aromatic) |

| ~120.0 | C-a (Aromatic, C-ipso) |

| ~60.5 | OCH₂ |

| ~45.0 | CH₂ |

| ~40.0 | CH |

| ~22.0 | CH₃ (on butanoate chain) |

| ~14.0 | CH₃ (of ethyl group) |

Interpretation:

-

Carbonyl Carbon: The signal around 171.5 ppm is characteristic of an ester carbonyl carbon.

-

Aromatic Carbons: Four signals are expected in the aromatic region (120-145 ppm) for the para-substituted ring. The carbon bearing the bromine atom (C-b) will be downfield, while the ipso-carbon (C-a) will also have a distinct chemical shift.

-

Aliphatic Carbons: The remaining five signals correspond to the aliphatic carbons of the ethyl and butanoate moieties, with the carbon attached to oxygen (OCH₂) appearing around 60.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principles and Experimental Causality

For a liquid sample like ethyl (3S)-3-(4-bromophenyl)butanoate, the IR spectrum is typically acquired using a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The choice is often one of convenience and sample amount, with ATR being a very common and easy method for liquid samples. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the specific bonds within the molecule.

Experimental Protocol: IR Data Acquisition

Diagram: FTIR-ATR Workflow

Caption: Workflow for acquiring an IR spectrum using an FTIR spectrometer with an ATR accessory.

Step-by-Step Protocol:

-

Instrument Setup: Ensure the FTIR spectrometer's ATR accessory is clean.

-

Background Scan: Perform a background scan to measure the absorbance of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of ethyl (3S)-3-(4-bromophenyl)butanoate directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium-Weak | C-H stretch (Aromatic) |

| 2980-2850 | Medium | C-H stretch (Aliphatic) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Ester, C-O-C asymmetric) |

| ~1100 | Strong | C-O stretch (Ester, C-O-C symmetric) |

| ~1010 | Medium | C-Br stretch (Aromatic) |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted ring) |

Interpretation:

-

The most prominent peak will be the strong C=O stretch of the ester at approximately 1735 cm⁻¹. The position of this peak is characteristic of a saturated ester.

-

The presence of the aromatic ring is confirmed by the C-H stretches above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The strong out-of-plane bending at ~830 cm⁻¹ is indicative of 1,4-disubstitution.

-

The strong C-O stretching bands between 1250 and 1100 cm⁻¹ are also characteristic of the ester functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Principles and Experimental Causality

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the ions versus their relative abundance. This fragmentation pattern serves as a "molecular fingerprint."

Experimental Protocol: MS Data Acquisition

Diagram: GC-MS Workflow

Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC) inlet.

-

Separation: The compound travels through the GC column, where it is separated from any impurities.

-

Ionization and Analysis: The separated compound enters the mass spectrometer, where it is ionized by electron impact. The resulting ions are then separated by the mass analyzer according to their m/z ratio and detected.

Mass Spectral Data (Predicted and Experimental)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 270 and 272 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. This has been experimentally observed.[2]

-

Major Fragments (Predicted):

-

m/z 225/227: Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion.

-

m/z 197/199: Loss of the carboethoxy group (•COOCH₂CH₃) from the molecular ion.

-

m/z 183/185: McLafferty rearrangement, involving the transfer of a gamma-hydrogen and loss of propene.

-

m/z 171/173: Benzylic cleavage with loss of the ethyl butanoate side chain.

-

m/z 155/157: Bromophenyl cation.

-

m/z 91: Tropylium ion (C₇H₇⁺), a common fragment in compounds containing a benzyl group, although less likely to be a major fragment here.

-

Conclusion

The spectroscopic data presented in this guide, a combination of partial experimental results and well-founded predictions, provides a robust framework for the characterization of ethyl (3S)-3-(4-bromophenyl)butanoate. The predicted ¹H and ¹³C NMR, IR, and MS data are consistent with the known structure and provide a detailed fingerprint for this compound. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and assess the purity of this important chiral building block in their synthetic and drug development endeavors.

References

- Imperial College London. (n.d.). Standard Operating Procedure (SOP) Title: NMR Sample Preparation.

- Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org. Synth. 2018, 95, 328-344.

- PubChem. (n.d.). Ethyl (3S)-3-(4-bromophenyl)butanoate.

Sources

Technical Whitepaper: Synthesis, Characterization, and Application of Ethyl (3S)-3-(4-bromophenyl)butanoate (CAS: 1095276-68-8)

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Active Pharmaceutical Ingredient (API) Development

Executive Summary & Molecular Architecture

In modern pharmaceutical development, the precision of chiral building blocks dictates the efficacy and safety profiles of downstream Active Pharmaceutical Ingredients (APIs). Ethyl (3S)-3-(4-bromophenyl)butanoate (CAS: 1095276-68-8) is a highly versatile, stereodefined intermediate. Its molecular architecture features two critical handles: a beta-chiral center that serves as a structural determinant in complex pharmacophores (such as BET bromodomain inhibitors), and a 4-bromoaryl moiety primed for transition-metal-catalyzed cross-coupling.

Understanding the physicochemical boundaries of this molecule is the first step in designing robust synthetic and purification workflows.

Table 1: Physicochemical and Structural Profiling

| Parameter | Value / Description | Causality / Significance in Process Chemistry |

| IUPAC Name | Ethyl (3S)-3-(4-bromophenyl)butanoate | Standardized nomenclature for regulatory filing. |

| CAS Registry Number | 1095276-68-8 | Unique identifier for procurement and IP mapping. |

| Molecular Formula | C₁₂H₁₅BrO₂ | Dictates stoichiometric calculations and mass balance. |

| Molecular Weight | 271.15 g/mol | Used for precise molarity and yield quantifications. |

| Exact Mass | 270.0255 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |

| Topological Polar Surface Area | 26.3 Ų | Indicates high lipophilicity; guides solvent selection (e.g., favors EtOAc/Hexanes over aqueous systems). |

| Stereochemistry | (3S) Absolute Configuration | Essential for biological target affinity; requires enantioselective synthesis and chiral validation. |

(Data corroborated by and )

Mechanistic Framework: Enantioselective Synthesis

To achieve the stringent enantiomeric excess (ee > 98%) required for API intermediates, the industry standard methodology is the Rhodium-Catalyzed Asymmetric Conjugate Addition (ACA) of 4-bromophenylboronic acid to ethyl crotonate. This method, pioneered by, provides predictable stereocontrol driven by the chiral ligand environment.

The Catalytic Cycle and Causality

The reaction relies on a delicate interplay between the metal center, the chiral ligand (e.g., (R)-BINAP), and the solvent matrix. We utilize a hydroxo-rhodium dimer, [Rh(OH)(cod)]₂, rather than the chloride equivalent. Why? The hydroxo ligand is sufficiently basic to activate the arylboronic acid via a boronate intermediate, facilitating transmetalation without the need for external bases (like KOH) that could prematurely hydrolyze the ethyl ester of the substrate.

Catalytic cycle of the Rh-catalyzed asymmetric conjugate addition yielding the (3S) stereocenter.

Causality-Driven Experimental Protocol

This protocol is designed as a self-validating system . Every phase includes an operational rationale and an In-Process Control (IPC) to ensure the reaction does not proceed to the next stage unless specific chemical criteria are met.

Step-by-step workflow for the synthesis and isolation of ethyl (3S)-3-(4-bromophenyl)butanoate.

Step-by-Step Methodology

Step 1: Catalyst Pre-activation

-

Action: In an argon-purged Schlenk flask, dissolve [Rh(OH)(cod)]₂ (1.5 mol%) and (R)-BINAP (3.3 mol%) in anhydrous 1,4-dioxane. Stir at room temperature for 30 minutes.

-

Causality: The 30-minute incubation is mandatory to ensure complete ligand exchange. The slight excess of (R)-BINAP prevents the existence of unligated, achiral Rh species, which would catalyze a racemic background reaction and plummet the final ee.

Step 2: Substrate and Water Addition

-

Action: Add 4-bromophenylboronic acid (1.5 equivalents) and ethyl crotonate (1.0 equivalent). Add exactly 10 equivalents of degassed deionized water.

-

Causality: Water is not a byproduct here; it is a vital co-reactant. It hydrolyzes the oxa-π-allyl rhodium intermediate (see Diagram 1) to release the product. 10 equivalents provide the exact stoichiometric balance required for rapid turnover without causing phase separation or promoting competitive protodeboronation of the boronic acid.

Step 3: Incubation and In-Process Control (IPC)

-

Action: Heat the reaction mixture to 50°C for 12 hours.

-

Causality: 50°C is the thermal sweet spot. Room temperature reactions stall (>48h), while exceeding 60°C accelerates protodeboronation and increases the conformational flexibility of the Rh-BINAP complex, eroding enantioselectivity.

-

Self-Validation (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the ethyl crotonate peak is consumed and the mass signal for the product (

) plateaus.

Step 4: Quench and Extraction

-

Action: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Causality: NH₄Cl gently neutralizes any basic rhodium-hydroxo species without risking acid-catalyzed hydrolysis of the newly formed ethyl ester.

Step 5: Purification

-

Action: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc (95:5 to 90:10).

-

Causality: The high lipophilicity (TPSA 26.3 Ų) of the product ensures it elutes rapidly in non-polar solvent systems, allowing easy separation from the highly polar boronic acid residues and catalyst degradation products.

Downstream API Integration

The true value of ethyl (3S)-3-(4-bromophenyl)butanoate lies in its orthogonal reactivity.

-

Cross-Coupling at the Aryl Bromide: The 4-bromo position is perfectly primed for. Subjecting the intermediate to Suzuki-Miyaura conditions with complex arylboronic acids yields biaryl systems. Alternatively, Buchwald-Hartwig amination can install an aniline derivative.

-

Ester Manipulation: The ethyl ester can be cleanly saponified using LiOH in THF/H₂O to yield (3S)-3-(4-bromophenyl)butanoic acid. Because the chiral center is at the beta position (not the alpha position), saponification occurs with zero risk of racemization via enolization. The resulting acid can then be coupled to various amines using standard peptide coupling reagents (e.g., HATU/DIPEA).

Analytical Validation Parameters

To certify the batch for downstream API synthesis, the following self-validating analytical checks must be passed:

-

¹H-NMR (400 MHz, CDCl₃): Look for the diagnostic doublet of the methyl group at the stereocenter (

ppm, -

Chiral HPLC: This is the ultimate arbiter of success. Using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H) with an isocratic Hexane/Isopropanol mobile phase. The (3S) enantiomer must show an integrated area of >99% relative to the (3R) enantiomer, confirming an ee > 98%.

Conclusion

Ethyl (3S)-3-(4-bromophenyl)butanoate (CAS: 1095276-68-8) is a high-value chiral intermediate requiring rigorous synthetic discipline. By leveraging Rh-catalyzed asymmetric conjugate addition under strictly controlled aqueous-organic conditions, chemists can reliably install the (3S) stereocenter. The protocols and causal logic outlined in this whitepaper ensure that the resulting building block meets the stringent purity and enantiomeric standards required for advanced pharmaceutical manufacturing.

References

-

National Center for Biotechnology Information (PubChem). "ethyl (3S)-3-(4-bromophenyl)butanoate - PubChem Compound Summary for CID 81513824." PubChem, Accessed March 2026.[Link]

-

ChemSrc. "ethyl (3S)-3-(4-bromophenyl)butanoate CAS#:1095276-68-8 Chemical & Physical Properties." ChemSrc Database, Accessed March 2026.[Link]

-

Hayashi, T., & Yamasaki, K. "Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboronic Acids to alpha,beta-Unsaturated Carbonyl Compounds." Chemical Reviews, 2003, 103(8), 2829-2844.[Link]

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.[Link]

Technical Whitepaper: Physicochemical Profiling and Asymmetric Synthesis of Ethyl (3S)-3-(4-bromophenyl)butanoate

Executive Summary

In modern drug development, chiral 3-arylbutanoic acid derivatives serve as indispensable building blocks for the synthesis of complex active pharmaceutical ingredients (APIs), including specific receptor modulators and

This technical guide provides an in-depth analysis of the compound's physicochemical properties and details a self-validating, highly enantioselective synthetic workflow utilizing rhodium-catalyzed asymmetric conjugate addition.

Physicochemical Profiling and Molecular Identity

Accurate physicochemical profiling is critical for predicting solubility, reactivity, and downstream purification strategies. The table below summarizes the core quantitative data for ethyl (3S)-3-(4-bromophenyl)butanoate[1].

| Property | Value | Method / Source |

| IUPAC Name | ethyl (3S)-3-(4-bromophenyl)butanoate | Computed by Lexichem TK 2.7.0[1] |

| Molecular Formula | C₁₂H₁₅BrO₂ | Computed by PubChem 2.1[1] |

| Molecular Weight | 271.15 g/mol | Computed by PubChem 2.1[1] |

| CAS Registry Number | 1095276-68-8 | Depositor-Supplied[1] |

| Exact Mass | 270.02554 Da | Computed by PubChem 2.1[1] |

| XLogP3 (Lipophilicity) | 3.4 | Computed by XLogP3 3.0[1] |

| Topological Polar Surface Area | 26.3 Ų | Computed by Cactvs 3.4.8.18[1] |

Mechanistic Role in Drug Development (Causality & Application)

The structural architecture of ethyl (3S)-3-(4-bromophenyl)butanoate is deliberately designed for late-stage functionalization.

-

The Ethyl Ester: Acts as a robust protecting group during transition-metal-catalyzed coupling. It can be selectively saponified to a carboxylic acid, which is subsequently activated for amidation or reduced to an alcohol.

-

The 4-Bromophenyl Group: The carbon-bromine bond is primed for oxidative addition. This allows researchers to utilize Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to append diverse aryl, heteroaryl, or amine groups, rapidly expanding structure-activity relationship (SAR) libraries.

-

The (3S) Stereocenter: Biological targets are inherently chiral. The (3S) configuration ensures that the final API projects its functional groups into the correct binding pockets of the target protein.

Caption: Downstream API Synthesis Workflow from the Chiral Building Block.

Synthetic Methodologies: Route Selection and Causality

To synthesize ethyl (3S)-3-(4-bromophenyl)butanoate, researchers must choose between kinetic resolution of a racemate and direct asymmetric synthesis. The

is the premier methodology[2].Why Rhodium-Catalyzed Asymmetric Addition?

-

Catalyst Selection: Using a Rh(I) precursor with a hydroxo ligand, such as [Rh(OH)(cod)]₂, facilitates rapid transmetalation with 4-bromophenylboronic acid without the need for harsh exogenous bases that could hydrolyze the ethyl ester.

-

Ligand Causality: The use of (S)-BINAP or creates a rigid, sterically demanding chiral pocket[3]. The steric bulk forces the ethyl crotonate to coordinate such that only its re-face is exposed to the migrating 4-bromophenyl group. This stereoelectronic control guarantees the formation of the (3S) enantiomer.

| Parameter | Rhodium-Catalyzed Asymmetric Addition | Enzymatic Kinetic Resolution |

| Theoretical Max Yield | 100% (Practical yield >90%) | 50% (Requires separation of enantiomers) |

| Enantiomeric Excess (ee) | Excellent (>95%) with (S)-BINAP | Good to Excellent (80-99%) |

| Step Economy | 1 Step from achiral starting materials | 2+ Steps (Synthesis of racemate + Resolution) |

| Scalability | High (Process chemistry friendly) | Moderate (Requires large reactor volumes) |

Experimental Protocol: Self-Validating Rhodium-Catalyzed Synthesis

This protocol is designed as a self-validating system. In-process controls (IPC) and post-reaction chiral analyses ensure that both chemical yield and stereochemical integrity are maintained.

Reagents and Materials

-

Catalyst: [Rh(OH)(cod)]₂ (1.5 mol%)

-

Chiral Ligand: (S)-BINAP (3.3 mol%)

-

Nucleophile: 4-Bromophenylboronic acid (1.5 equiv)

-

Electrophile: Ethyl crotonate (1.0 equiv)

-

Solvent System: Anhydrous THF / Aqueous KOH (0.5 equiv)

Step-by-Step Methodology

-

Catalyst Pre-activation (Causality: Ensure complete chiral complexation): In an oven-dried Schlenk flask under a strict nitrogen atmosphere, dissolve [Rh(OH)(cod)]₂ and (S)-BINAP in anhydrous THF. Stir at 25 °C for 30 minutes. Visual cue: The solution will transition to a deep orange/red color, indicating the formation of the active Rh-(S)-BINAP complex.

-

Transmetalation Initiation: Add 4-bromophenylboronic acid followed by aqueous KOH. Stir for 5 minutes. The base accelerates the transmetalation step, generating the active aryl-rhodium species.

-

Substrate Introduction: Add ethyl crotonate dropwise to the reaction mixture.

-

Reaction Execution & IPC: Heat the mixture to 50 °C and stir for 12 hours. Self-Validation Step: At 6 hours and 12 hours, pull a 50

L aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS. Proceed to workup only when the ethyl crotonate peak is consumed (>98% conversion). -

Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base. Extract the aqueous layer with ethyl acetate (3

20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. -

Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate, 9:1 v/v). The product, ethyl (3S)-3-(4-bromophenyl)butanoate, elutes as a clear oil.

-

Stereochemical Validation (Chiral HPLC): Determine the enantiomeric excess (ee).

-

Conditions: Chiralcel OD-H column, Hexane/i-PrOH 98:2, flow rate 1.0 mL/min, UV detection at 254 nm. The (3S) enantiomer must integrate to >95% relative to the minor (3R) enantiomer.

-

Caption: Rhodium-Catalyzed Asymmetric Conjugate Addition Cycle.

References

-

National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 81513824, ethyl (3S)-3-(4-bromophenyl)butanoate." PubChem, 2021.[Link]

-

Sakuma, S., Sakai, M., Itooka, R., & Miyaura, N.

-Unsaturated Esters Catalyzed by Rhodium(I)/(S)-binap." The Journal of Organic Chemistry, vol. 65, no. 19, 2000, pp. 5951-5955.[Link] -

Xue, F., Wang, D., Li, X., & Wan, B. "Chiral olefin–sulfoxide as ligands for rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to unsaturated esters." Organic & Biomolecular Chemistry, vol. 11, no. 47, 2013, pp. 8175-8178.[Link]

Sources

- 1. ethyl (3S)-3-(4-bromophenyl)butanoate | C12H15BrO2 | CID 81513824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chiral olefin–sulfoxide as ligands for rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to unsaturated esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Key chemical features of ethyl (3S)-3-(4-bromophenyl)butanoate.

An In-depth Technical Guide to the Key Chemical Features of Ethyl (3S)-3-(4-bromophenyl)butanoate

Introduction

Ethyl (3S)-3-(4-bromophenyl)butanoate is a chiral molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its value lies in its specific three-dimensional arrangement and the presence of versatile functional groups, making it a crucial intermediate for the synthesis of complex, enantiomerically pure molecules.[1][2] As a chiral building block, it provides a pre-defined stereocenter, which is often a critical determinant of a drug's efficacy and safety.[2] This guide offers a comprehensive analysis of the core chemical features of ethyl (3S)-3-(4-bromophenyl)butanoate, covering its synthesis, stereochemistry, spectroscopic signature, and chemical reactivity. The insights provided are intended to equip researchers, scientists, and drug development professionals with the technical understanding necessary to effectively utilize this compound in their work.

Molecular Architecture and Physicochemical Properties

The fundamental characteristics of ethyl (3S)-3-(4-bromophenyl)butanoate are dictated by its molecular structure, which features a stereogenic center at the C3 position, an ethyl ester functional group, and a 4-bromophenyl substituent.

IUPAC Name: ethyl (3S)-3-(4-bromophenyl)butanoate[3] CAS Number: 1095276-68-8[3][4] Molecular Formula: C₁₂H₁₅BrO₂[3] Molecular Weight: 271.15 g/mol [3]

Caption: 2D Structure of ethyl (3S)-3-(4-bromophenyl)butanoate.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 271.15 g/mol | [3] |

| Boiling Point (Predicted) | 314.9 ± 17.0 °C | [4] |

| Density (Predicted) | 1.299 ± 0.06 g/cm³ | [4] |

| XLogP3 | 3.4 | [3] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

| Physical Form | Clear light yellow oil |[1] |

Stereoselective Synthesis and Chiral Integrity

The synthesis of ethyl (3S)-3-(4-bromophenyl)butanoate with high enantiomeric purity is critical for its application in pharmaceutical development. The most effective methods rely on asymmetric catalysis to control the formation of the chiral center.

Asymmetric Conjugate Addition

A well-documented and scalable method is the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ester.[1][5] This reaction utilizes a chiral phosphine ligand, typically a BINAP derivative, to induce stereoselectivity. The choice of the ligand's chirality directly determines the stereochemistry of the product; for instance, (R)-BINAP yields the (S)-enantiomer of the product.[1]

The causality behind this choice lies in the formation of a chiral rhodium complex. This complex coordinates with the α,β-unsaturated ester, creating a chiral environment that directs the nucleophilic attack of the aryl group from the boronic acid to one face of the double bond, leading to the preferential formation of one enantiomer.

Caption: Workflow for the stereoselective synthesis.

Detailed Synthesis Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1][5]

-

Catalyst Preparation: In an inert atmosphere, a reaction vessel is charged with 4-bromophenylboronic acid, [Rh(cod)₂]BF₄, and (R)-BINAP.

-

Solvent Addition: A degassed mixture of 1,4-dioxane and water is added to the vessel.

-

Reaction Initiation: The mixture is heated to 30 °C, and ethyl (E)-but-2-enoate is added dropwise. The reaction is stirred for approximately 21 hours. The progress can be monitored by TLC (10% ethyl acetate in hexanes), where the product has an Rf of ~0.57.[1]

-

Workup: Upon completion, the reaction mixture is cooled and concentrated. The residue is diluted with diethyl ether and washed sequentially with water. The combined aqueous layers are back-extracted with diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude oil is then purified by flash chromatography on a silica gel plug, eluting with a gradient of ethyl acetate in hexanes to yield the product as a clear light yellow oil.[1]

Verification of Chiral Purity

Ensuring the enantiomeric excess (e.e.) of the final product is a self-validating step crucial for its use as a chiral intermediate. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[1] The sample is run on a chiral stationary phase (e.g., Chiralcel OJ-H) with a mobile phase such as heptane/isopropanol, and the peak areas of the two enantiomers are compared to calculate the e.e.[1] The development of advanced chiral stationary phases is a continuous area of research, enabling precise separation of enantiomers.[6][7]

Spectroscopic Characterization

The identity and purity of ethyl (3S)-3-(4-bromophenyl)butanoate are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides specific information about the molecule's structure.

Table 2: Key Spectroscopic Data

| Technique | Functional Group / Atom | Expected Chemical Shift / Wavenumber | Key Features |

|---|---|---|---|

| ¹H NMR | -O-CH₂ -CH₃ (Ethyl) | ~4.1 ppm | Quartet (q) |

| Ar-H | ~7.1-7.5 ppm | Multiplets (m), characteristic AA'BB' pattern | |

| -CH₂- (Butanoate) | ~2.6 ppm | Multiplet (m) or two doublets of doublets (dd) | |

| -CH- (Chiral Center) | ~3.2 ppm | Multiplet (m) or sextet | |

| -CH(CH₃ ) (Chiral Center) | ~1.3 ppm | Doublet (d) | |

| -O-CH₂-CH₃ (Ethyl) | ~1.2 ppm | Triplet (t) | |

| ¹³C NMR | C =O (Ester) | ~171 ppm | |

| Ar-C -Br | ~120 ppm | ||

| Ar-C | ~128-145 ppm | Multiple signals | |

| -O-C H₂- (Ethyl) | ~60 ppm | ||

| -C H₂- (Butanoate) | ~44 ppm | ||

| -C H- (Chiral Center) | ~39 ppm | ||

| -CH(C H₃) (Chiral Center) | ~22 ppm | ||

| -O-CH₂-C H₃ (Ethyl) | ~14 ppm | ||

| IR | C=O (Ester) | ~1735 cm⁻¹ | Strong, sharp absorption |

| C-O (Ester) | ~1250-1230 cm⁻¹ | Strong absorption | |

| C-Br (Aryl) | ~600-500 cm⁻¹ | ||

| C-H (sp³) | ~2975-2845 cm⁻¹ |

| Mass Spec. | Molecular Ion (M⁺) | m/z 270/272 | Characteristic 1:1 isotopic pattern due to ⁷⁹Br and ⁸¹Br |

Note: NMR shifts are approximate and can vary based on solvent and concentration. Data is synthesized based on typical values for similar structures.[1][8]

The IR spectrum of an ester is distinct from that of a carboxylic acid, as it lacks the characteristic broad O-H stretch around 3000 cm⁻¹.[9] In mass spectrometry, the presence of bromine is easily identified by the pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[1]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of ethyl (3S)-3-(4-bromophenyl)butanoate stems from the distinct reactivity of its two primary functional groups: the ethyl ester and the aryl bromide.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ethyl (3S)-3-(4-bromophenyl)butanoate | C12H15BrO2 | CID 81513824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl(S)-3-(4-bromophenyl)butanoate | 1095276-68-8 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 7. gcms.cz [gcms.cz]

- 8. rsc.org [rsc.org]

- 9. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to Ethyl (3S)-3-(4-bromophenyl)butanoate: A Keystone Chiral Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Synthesis

In the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, the control of stereochemistry is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with enantiomers often exhibiting vastly different pharmacological and toxicological profiles. Consequently, the development of efficient and scalable methods for the synthesis of enantiomerically pure compounds is a cornerstone of contemporary chemical research. Chiral building blocks, such as Ethyl (3S)-3-(4-bromophenyl)butanoate, are indispensable tools in this endeavor, providing a pre-defined stereocenter from which complex molecular architectures can be constructed with a high degree of stereochemical fidelity.

This technical guide provides an in-depth exploration of Ethyl (3S)-3-(4-bromophenyl)butanoate, a versatile chiral synthon. We will delve into its synthesis, with a focus on the highly efficient rhodium-catalyzed asymmetric 1,4-addition, explore its key chemical and physical properties, and illuminate its application as a pivotal intermediate in the synthesis of complex pharmaceutical agents. Furthermore, this guide will detail key derivatization reactions, showcasing the synthetic utility of this valuable molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in synthesis. Ethyl (3S)-3-(4-bromophenyl)butanoate is a colorless to pale-yellow liquid at room temperature. Below is a summary of its key properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅BrO₂ | [1] |

| Molecular Weight | 271.15 g/mol | [1] |

| CAS Number | 1095276-68-8 | [2] |

| Appearance | Colorless to Pale-yellow to Yellow-brown Liquid | [3] |

| Boiling Point | 314.9 ± 17.0 °C (Predicted) | [2] |

| Density | 1.299 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3] |

Spectroscopic Data:

The structural elucidation and purity assessment of Ethyl (3S)-3-(4-bromophenyl)butanoate rely on standard spectroscopic techniques. The following data is compiled from the detailed experimental procedure reported in Organic Syntheses.[4][5]

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.42 (d, J = 8.4 Hz, 2H), 7.10 (d, J = 8.4 Hz, 2H), 4.09 (q, J = 7.1 Hz, 2H), 3.22 (sext, J = 7.1 Hz, 1H), 2.59 (d, J = 7.2 Hz, 2H), 1.29 (d, J = 7.0 Hz, 3H), 1.19 (t, J = 7.1 Hz, 3H). |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ 172.0, 144.0, 131.6, 128.3, 120.0, 60.4, 44.9, 39.0, 22.0, 14.2. |

| GC-MS | m/z = 270/272 (M⁺). |

| LC-MS | m/z = 288/290 ([M+NH₄]⁺). |

Asymmetric Synthesis: The Rhodium-Catalyzed 1,4-Addition

The enantioselective synthesis of Ethyl (3S)-3-(4-bromophenyl)butanoate is most effectively achieved through the rhodium-catalyzed asymmetric 1,4-addition of (4-bromophenyl)boronic acid to ethyl crotonate. This method, detailed in Organic Syntheses, provides the target compound in high yield and excellent enantiomeric excess.[4][5]

Reaction Scheme:

Mechanistic Insights:

The stereochemical outcome of this reaction is dictated by the chiral environment created by the rhodium catalyst complexed with the (R)-BINAP ligand. The catalytic cycle involves three key steps:

-

Transmetalation: The (4-bromophenyl) group is transferred from the boronic acid to the rhodium(I) center, forming an aryl-rhodium intermediate.

-

Carbometalation: The double bond of ethyl crotonate coordinates to the aryl-rhodium species and undergoes migratory insertion. This step is stereodetermining, with the chiral ligand directing the facial selectivity of the insertion.

-

Protonolysis: The resulting rhodium enolate is protonated to afford the final product and regenerate the active rhodium catalyst.

Experimental Protocol:

The following is a summary of the large-scale synthesis protocol adapted from Organic Syntheses.[4][5]

Materials:

-

(4-Bromophenyl)boronic acid

-

Bis(norbornadiene)rhodium(I) tetrafluoroborate ([Rh(nbd)₂]BF₄)

-

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

-

1,4-Dioxane

-

Triethylamine (Et₃N)

-

Ethyl (E)-but-2-enoate (Ethyl crotonate)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

Catalyst Formation: In a three-necked round-bottomed flask under a nitrogen atmosphere, (4-bromophenyl)boronic acid, [Rh(nbd)₂]BF₄, and (R)-BINAP are dissolved in 1,4-dioxane. The mixture is stirred at room temperature for 30 minutes.

-

Reaction Initiation: Water and triethylamine are added sequentially. The reaction is then heated to 30 °C.

-

Substrate Addition: Ethyl crotonate is added dropwise over 5 minutes. The reaction mixture is stirred at 30 °C for approximately 21 hours.

-

Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water. The combined aqueous layers are back-extracted with diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by filtration through a plug of silica gel, eluting with a hexane/ethyl acetate gradient.

-

Isolation: The fractions containing the product are combined and concentrated to yield Ethyl (3S)-3-(4-bromophenyl)butanoate as a clear, light-yellow oil.

This procedure reliably provides the product with high enantiomeric purity (>99% ee).[4]

Alternative Synthetic Strategies

While the rhodium-catalyzed asymmetric 1,4-addition is a highly effective method, other strategies for the synthesis of chiral β-aryl esters exist. Enzymatic kinetic resolution, for instance, offers a green and often highly selective alternative. In this approach, a racemic mixture of ethyl 3-(4-bromophenyl)butanoate would be subjected to enantioselective hydrolysis catalyzed by a lipase, such as Candida antarctica lipase B (CALB). This would result in the formation of (S)-3-(4-bromophenyl)butanoic acid and unreacted (R)-ethyl 3-(4-bromophenyl)butanoate, which could then be separated.

Application in Pharmaceutical Synthesis: A Precursor to γ-Secretase Modulators

The true value of a chiral building block is realized in its application to the synthesis of complex, biologically active molecules. (3S)-3-(4-Bromophenyl)butanoic acid, readily obtained by the hydrolysis of its ethyl ester, is a key intermediate in the synthesis of γ-secretase modulators, a class of compounds investigated for the treatment of Alzheimer's disease.[6][7]

γ-Secretase is an enzyme involved in the production of amyloid-β peptides, which are implicated in the formation of amyloid plaques in the brains of Alzheimer's patients.[7] Modulators of this enzyme, such as BMS-708163 (Avagacestat), aim to reduce the formation of the toxic Aβ42 peptide.[7][8][9]

The synthesis of these complex molecules often requires the introduction of a chiral benzylic stereocenter, for which (3S)-3-(4-bromophenyl)butanoic acid serves as an ideal starting material.

Key Derivatization Reactions

The synthetic versatility of Ethyl (3S)-3-(4-bromophenyl)butanoate is further enhanced by the reactivity of its two key functional groups: the ester and the aryl bromide.

Hydrolysis of the Ester

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, (3S)-3-(4-bromophenyl)butanoic acid, under basic conditions. This transformation is often the first step in its utilization in multi-step syntheses.

Protocol for Saponification: [4][5]

-

Dissolve Ethyl (3S)-3-(4-bromophenyl)butanoate in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide (e.g., 5M).

-

Heat the mixture to 50 °C and stir until the reaction is complete (monitored by TLC or LCMS).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to afford (3S)-3-(4-bromophenyl)butanoic acid.

Palladium-Catalyzed Cross-Coupling of the Aryl Bromide

The 4-bromophenyl moiety is a versatile handle for the introduction of further molecular complexity via palladium-catalyzed cross-coupling reactions.

a) Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent.[10][11]

Representative Protocol:

-

In a reaction vessel, combine Ethyl (3S)-3-(4-bromophenyl)butanoate, an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

-

Add a suitable solvent system (e.g., toluene/ethanol/water).

-

Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by column chromatography.

b) Buchwald-Hartwig Amination: This powerful method enables the formation of a carbon-nitrogen bond, converting the aryl bromide to an arylamine.[2][12][13]

Representative Protocol:

-

To an oven-dried Schlenk tube, add Ethyl (3S)-3-(4-bromophenyl)butanoate, an amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equivalents).

-

Add an anhydrous solvent (e.g., toluene).

-

Degas the mixture and heat under an inert atmosphere at 80-110 °C until the reaction is complete.

-

Cool the reaction, quench with water, and extract the product.

-

Purify by column chromatography.

Safety and Handling

Ethyl (3S)-3-(4-bromophenyl)butanoate should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It may cause skin and eye irritation. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

Ethyl (3S)-3-(4-bromophenyl)butanoate is a chiral building block of significant utility in modern organic synthesis. Its efficient and highly enantioselective synthesis via rhodium-catalyzed 1,4-addition makes it readily accessible. The presence of both a chiral center and two versatile functional handles—the ester and the aryl bromide—renders it a valuable precursor for the synthesis of complex molecules, most notably as an intermediate for γ-secretase modulators with potential applications in the treatment of Alzheimer's disease. The synthetic transformations detailed in this guide underscore its potential as a cornerstone for the development of novel chemical entities in the pharmaceutical industry and beyond.

References

-

Ruble, J. C.; et al. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org. Synth.2018 , 95, 328-344. [Link]

-

Eastman, K. J.; et al. Enantioselective Synthesis of a γ-Secretase Modulator via Vinylogous Dynamic Kinetic Resolution. J. Org. Chem.2018 , 83(17), 9745–9753. [Link]

-

Organic Syntheses Procedure, v95p0328. [Link]

-

Gillman, K. W.; et al. Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor. ACS Med. Chem. Lett.2010 , 1(3), 120-124. [Link]

-

(R)-3-PHENYLBUTYRIC ACID. LookChem. [Link]

-

BMS-708163 (Avagacestat). AdooQ Bioscience. [Link]

-

Buchwald-Hartwig Amination. Organic Synthesis. [Link]

-

Synthesis of carbon-14 and stable isotope labeled Avagacestat: a novel gamma secretase inhibitor for the treatment of Alzheimer's disease. PubMed. [Link]

-

Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Request PDF. [Link]

-

Suzuki Coupling Reaction Procedure. Scribd. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

-

γ-PHENYLBUTYRIC ACID. Organic Syntheses Procedure. [Link]

-

(3S)-3-phenylbutanoic acid (CAS No: 772-15-6) API Intermediate Manufacturers. apicule. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

3-(4-Bromophenyl)butanoic acid | C10H11BrO2 | CID 6452773. PubChem. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. [Link]

-

Recent developments of small molecule γ-secretase modulators for Alzheimer's disease. RSC Publishing. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

γ-Secretase Modulators as Potential Disease Modifying Anti-Alzheimer's Drugs. ACS Publications. [Link]

-

3-(4-Bromophenyl)butanoic acid | 53086-46-7. MilliporeSigma. [Link]

-

The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Frontiers. [Link]

-

Formation of α-chiral centers by asymmetric β-C(sp3)-H arylation, alkenylation, and alkynylation. PMC. [Link]

-

γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-secretase in Alzheimer's disease and beyond. PMC. [Link]

-

Asymmetric Synthesis: A Boom to Medicinal Chemistry. Bentham Science. [Link]

-

ethyl (3S)-3-(4-bromophenyl)butanoate | C12H15BrO2 | CID 81513824. PubChem. [Link]

-

Probing Mechanisms and Therapeutic Potential of γ-Secretase in Alzheimer's Disease. MDPI. [Link]

-

Organoborane coupling reactions (Suzuki coupling). PMC. [Link]

-

Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. PMC. [Link]

-

γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds. PubMed. [Link]

-

Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgsyn.org [orgsyn.org]

- 6. Enantioselective Synthesis of a γ-Secretase Modulator via Vinylogous Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adooq.com [adooq.com]

- 9. BMS-708163 - LKT Labs [lktlabs.com]

- 10. Lab Reporter [fishersci.se]

- 11. medchemexpress.com [medchemexpress.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. chem.libretexts.org [chem.libretexts.org]

The Emerging Therapeutic Potential of 3-Arylbutanoic Acid Derivatives: A Technical Guide for Medicinal Chemists

Introduction: The 3-Arylbutanoic Acid Scaffold - A Privileged Motif in Drug Discovery

The 3-arylbutanoic acid scaffold has emerged as a privileged motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological pathways implicated in a range of human diseases. This technical guide provides an in-depth exploration of the potential applications of 3-arylbutanoic acid derivatives, moving beyond a simple cataloging of activities to offer a Senior Application Scientist’s perspective on the causality behind experimental choices and the strategic design of these promising therapeutic agents. We will delve into their applications in oncology, inflammation, and neurodegenerative disorders, providing detailed mechanistic insights, experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals.

The core structure, characterized by a butanoic acid chain with an aryl substituent at the 3-position, provides a unique three-dimensional architecture that allows for precise interactions with various biological targets. This guide will illuminate how modifications to both the aryl ring and the butanoic acid backbone can be strategically employed to modulate potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation therapeutics.

I. Anti-Cancer Applications: Inducing Targeted Apoptosis in Malignant Cells

Derivatives of the 3-arylbutanoic acid scaffold have demonstrated significant potential as anti-cancer agents, primarily through their ability to induce apoptosis, or programmed cell death, in tumor cells.[1] This targeted approach offers a promising alternative to traditional chemotherapeutics, which often exhibit significant off-target toxicity.

Mechanism of Action: The Intrinsic Apoptotic Pathway

A key mechanism by which 3-arylbutanoic acid derivatives exert their anti-cancer effects is through the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[2][3] In many cancers, the balance is tipped towards survival due to the overexpression of anti-apoptotic proteins.[4]

3-Arylbutanoic acid derivatives can disrupt this balance, leading to the activation of the caspase cascade, a family of cysteine proteases that execute the apoptotic program.[5][6] Specifically, these compounds can trigger the release of cytochrome c from the mitochondria into the cytoplasm.[7] This event initiates the formation of the apoptosome, a multi-protein complex that activates the initiator caspase-9.[8][9] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of key cellular substrates, ultimately leading to the dismantling of the cell.[1][8][10]

Figure 1: Intrinsic Apoptotic Pathway Activated by 3-Arylbutanoic Acid Derivatives

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[11][12]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 3-arylbutanoic acid derivative and a positive control (e.g., doxorubicin) for 48 or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Structure-Activity Relationship (SAR) Insights

The anti-cancer activity of 3-arylbutanoic acid derivatives is significantly influenced by the substituents on the aryl ring. Electron-withdrawing groups, such as halogens or nitro groups, often enhance cytotoxic activity. The stereochemistry at the C3 position can also play a crucial role in biological activity, with one enantiomer often exhibiting significantly higher potency.

II. Anti-Inflammatory Applications: Targeting the Cyclooxygenase Pathway

Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, cardiovascular disease, and cancer. 3-Arylbutanoic acid derivatives, similar to the well-known arylpropionic acids like ibuprofen, have shown significant promise as anti-inflammatory agents.[13][14]

Mechanism of Action: Inhibition of COX-2 and NF-κB Signaling

The primary anti-inflammatory mechanism of many 3-arylbutanoic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[13] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[15] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[15]

Furthermore, some 3-arylbutanoic acid derivatives can modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[16] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[17][18] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[19] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[19] This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Certain 3-arylbutanoic acid derivatives can interfere with this cascade, thereby suppressing the inflammatory response.

Figure 2: Anti-Inflammatory Mechanism via COX-2 and NF-κB Inhibition

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[13]

Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer the 3-arylbutanoic acid derivative or a reference drug (e.g., indomethacin) intraperitoneally or orally.[13]

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group (vehicle-treated).

Structure-Activity Relationship (SAR) Insights

For anti-inflammatory activity, the presence of a carboxylic acid moiety is often crucial for binding to the active site of COX enzymes. The nature and position of substituents on the aryl ring can significantly influence COX-2 selectivity. For example, the presence of a sulfonamide or methylsulfonyl group at the para position of a phenyl ring is a common feature of selective COX-2 inhibitors.

III. Neuroprotective Applications: A Frontier in Combating Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing unmet medical need. Emerging evidence suggests that 3-arylbutanoic acid derivatives may offer a promising therapeutic avenue for these devastating conditions.[20]

Mechanism of Action: A Multi-pronged Approach

The neuroprotective effects of 3-arylbutanoic acid derivatives appear to be multifactorial, addressing several key pathological features of neurodegenerative diseases.

-

Inhibition of Cholinesterases: Some derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[11][20] By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, which is a key therapeutic strategy for Alzheimer's disease.[21][22]

-

Reduction of Oxidative Stress: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to neuronal damage in neurodegenerative diseases.[23][24] Certain 3-arylbutanoic acid derivatives have demonstrated antioxidant properties, scavenging free radicals and protecting neurons from oxidative damage.[17][25]

-

Modulation of Glutamate Excitotoxicity: Excessive stimulation of glutamate receptors can lead to neuronal death, a phenomenon known as excitotoxicity, which is implicated in various neurodegenerative conditions.[26][27] Some 3-arylbutanoic acid derivatives can modulate glutamate release and signaling, thereby protecting neurons from excitotoxic damage.[26]

-

Anti-apoptotic Effects: As in cancer, the regulation of apoptosis is critical for neuronal survival. Neuroprotective 3-arylbutanoic acid derivatives can inhibit the activation of pro-apoptotic caspases, such as caspase-3 and -7, in neuronal cells.[20]

Figure 3: Neuroprotective Mechanisms of 3-Arylbutanoic Acid Derivatives

Experimental Protocol: In Vitro Neuroprotection Assay

An in vitro assay using neuronal cell lines can be employed to assess the neuroprotective effects of 3-arylbutanoic acid derivatives against a specific insult.

Methodology:

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) under standard conditions.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the 3-arylbutanoic acid derivative for a specified period (e.g., 24 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as 6-hydroxydopamine (a model for Parkinson's disease) or amyloid-beta peptide (a model for Alzheimer's disease).[28]

-

Assessment of Cell Viability: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Mechanistic Studies: Further investigate the mechanism of neuroprotection by measuring markers of oxidative stress (e.g., ROS levels, glutathione levels), caspase activity, or the expression of key signaling proteins by Western blotting.

Structure-Activity Relationship (SAR) Insights

The neuroprotective SAR for 3-arylbutanoic acid derivatives is still an emerging field. However, early studies suggest that lipophilicity plays a key role in blood-brain barrier penetration. The nature of the aryl substituent and modifications to the carboxylic acid group can influence the specific neuroprotective mechanism.

IV. Synthesis Strategies: Accessing Chemical Diversity

The synthesis of 3-arylbutanoic acid derivatives can be achieved through various synthetic routes, allowing for the generation of diverse chemical libraries for biological screening.

Palladium-Catalyzed Diastereoselective Conjugate Addition

A highly efficient and stereoselective method for the synthesis of chiral 3-arylbutanoic acid derivatives involves the palladium-catalyzed conjugate addition of arylboronic acids to chiral imides.[26]

Figure 4: Palladium-Catalyzed Diastereoselective Synthesis

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine the chiral imide, arylboronic acid, and a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand) in a solvent system such as a mixture of methanol and water.[26]

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperature) under an air atmosphere for a designated period.

-

Workup and Purification: After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylbutanoic acid derivative.

-

Chiral Auxiliary Removal: The chiral auxiliary can be subsequently removed under appropriate conditions to yield the free carboxylic acid.

V. Future Directions and Conclusion

The 3-arylbutanoic acid scaffold represents a fertile ground for the discovery of novel therapeutics. The diverse biological activities and the synthetic accessibility of these compounds make them an attractive starting point for drug discovery programs in oncology, inflammation, and neurodegeneration.

Future research in this area should focus on:

-

Elucidating Detailed Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these derivatives will enable more rational drug design.

-

Optimizing Pharmacokinetic Properties: Improving properties such as solubility, metabolic stability, and oral bioavailability will be crucial for translating promising in vitro and in vivo activity into clinically viable drug candidates.

-

Exploring Novel Therapeutic Areas: The versatility of the 3-arylbutanoic acid scaffold suggests that its therapeutic potential may extend beyond the areas discussed in this guide. Screening against a broader range of biological targets could uncover new and unexpected applications.

-

Clinical Translation: Ultimately, the goal is to advance the most promising 3-arylbutanoic acid derivatives into clinical trials to evaluate their safety and efficacy in human patients.[29][30][31]

VI. References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 3. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. abeomics.com [abeomics.com]

- 6. The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels [mdpi.com]

- 7. Induction of caspase-3 protease activity and apoptosis by butyrate and trichostatin A (inhibitors of histone deacetylase): dependence on protein synthesis and synergy with a mitochondrial/cytochrome c-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. Procaspase-3 Activation | Hergenrother Lab | Illinois [publish.illinois.edu]

- 11. Synthesis and biological evaluation of 3-arylcoumarins as potential anti-Alzheimer's disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. orientjchem.org [orientjchem.org]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. Oxidative stress induced in rat brain by a combination of 3-nitropropionic acid and global ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Oxidative Stress and Cognitive Decline: The Neuroprotective Role of Natural Antioxidants [frontiersin.org]

- 19. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening | PLOS One [journals.plos.org]

- 20. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. heraldopenaccess.us [heraldopenaccess.us]

- 22. mdpi.com [mdpi.com]

- 23. Roles of Oxidative Stress in Synaptic Dysfunction and Neuronal Cell Death in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Selective Neuronal Vulnerability to Oxidative Stress in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Flavonoids protect neuronal cells from oxidative stress by three distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. An Anthranilate Derivative Inhibits Glutamate Release and Glutamate Excitotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. oatext.com [oatext.com]

- 28. Newly Synthesized Creatine Derivatives as Potential Neuroprotective and Antioxidant Agents on In Vitro Models of Parkinson’s Disease [mdpi.com]

- 29. clinrol.com [clinrol.com]

- 30. Three randomised phase I/IIa trials of 5% cis-urocanic acid emulsion cream in healthy adult subjects and in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. aacrmeetingnews.org [aacrmeetingnews.org]

The Strategic Role of the Bromine Substituent in Ethyl (3S)-3-(4-bromophenyl)butanoate: Reactivity, Cross-Coupling, and Drug Design

Executive Summary

Ethyl (3S)-3-(4-bromophenyl)butanoate is a highly versatile chiral building block utilized extensively in modern synthetic chemistry and drug development. While its stereocenter and ester functionalities provide crucial structural handles, it is the para-bromine substituent that dictates the molecule's primary reactivity profile. This technical guide explores the causality behind the electronic effects, cross-coupling capabilities, and halogen-bonding potential of this specific moiety, providing self-validating protocols for researchers to harness its full synthetic power.

Structural and Electronic Framework

Ethyl (3S)-3-(4-bromophenyl)butanoate (PubChem CID 81513824) features three orthogonal reactivity domains: an ethyl ester, a stereodefined (3S)-chiral center, and a para-bromine substituent[1]. The presence of the bromine atom fundamentally alters the electronic landscape of the phenyl ring, serving as both a handle for late-stage transition-metal catalysis and a vector for non-covalent biological interactions.

Reactivity domains of ethyl (3S)-3-(4-bromophenyl)butanoate.

Electronic Effects: The Hammett Perspective

The reactivity of the aromatic ring is governed by the electronic push-pull dynamics of the para-bromine atom. According to the Hammett equation (

Because the inductive effect dominates slightly at the para position, the net Hammett constant (

Table 1: Quantitative Halogen Substituent Effects and Bond Parameters

| Halogen Substituent | Hammett | Hammett | C-X Bond Dissociation Energy (kcal/mol) | Van der Waals Radius (Å) |

| Fluorine (F) | 0.06 | 0.34 | ~126 | 1.47 |

| Chlorine (Cl) | 0.23 | 0.37 | ~96 | 1.75 |

| Bromine (Br) | 0.23 | 0.39 | ~81 | 1.85 |

| Iodine (I) | 0.18 | 0.35 | ~65 | 1.98 |

Transition-Metal Catalyzed Cross-Coupling